2-(Trifluoromethyl)pyrrolidine
Overview
Description
2-(Trifluoromethyl)pyrrolidine is an organic compound with the molecular formula C5H8F3N. It is a pyrrolidine derivative where one of the hydrogen atoms on the pyrrolidine ring is replaced by a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical properties imparted by the trifluoromethyl group.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the functional groups attached to the pyrrolidine ring.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The trifluoromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with hydrophobic pockets within the target proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of 2-(trifluoromethyl)pyrrolidine .
Result of Action
Pyrrolidine derivatives have been reported to exert various biological effects, depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The trifluoromethyl group can also influence these interactions due to its strong electronegativity .
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with trifluoromethylating agents. For example, the reaction of pyrrolidine with trifluoromethyl iodide in the presence of a base can yield this compound. Another method involves the use of trifluoromethyl copper reagents, which can introduce the trifluoromethyl group into the pyrrolidine ring under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines with different functional groups .
Scientific Research Applications
2-(Trifluoromethyl)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound finds applications in the development of agrochemicals and materials science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Trifluoromethyl)pyrrolidine include:
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyrazine
- 2-(Trifluoromethyl)pyrrole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the pyrrolidine ring, which imparts unique steric and electronic properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in organic synthesis and drug development .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382333 | |
Record name | 2-(Trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109074-67-1, 119618-29-0 | |
Record name | 2-(Trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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